L-Prolyl-L-isoleucyl-L-alanyl-L-alanine
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Overview
Description
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids proline, isoleucine, alanine, and alanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can be achieved using a solution-phase technique. The process involves the coupling of dipeptide segments, specifically Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear tetrapeptide unit is then deprotected and cyclized to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale peptide synthesis techniques. These methods typically include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Medicine: Explored for its therapeutic potential, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-L-leucyl-L-alanyl-L-alanine
- L-Prolyl-L-valyl-L-alanyl-L-alanine
- L-Prolyl-L-phenylalanyl-L-alanyl-L-alanine
Uniqueness
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects.
Properties
CAS No. |
798541-06-7 |
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Molecular Formula |
C17H30N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(21-15(23)12-7-6-8-18-12)16(24)19-10(3)14(22)20-11(4)17(25)26/h9-13,18H,5-8H2,1-4H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
SJTZZYWPYLFTRM-VLJOUNFMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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